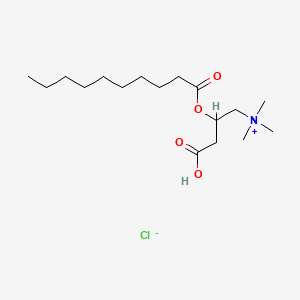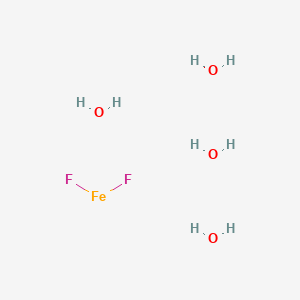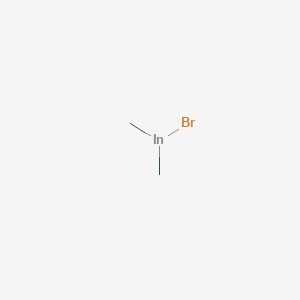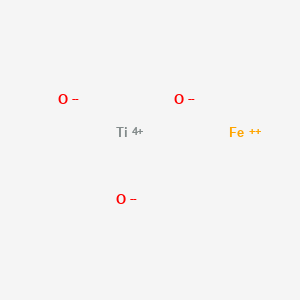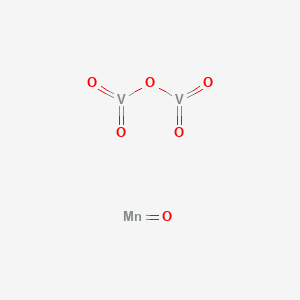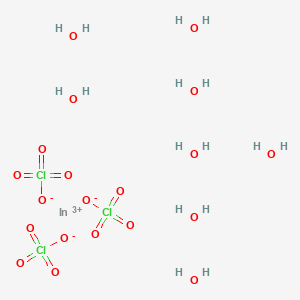
RUBIDIUM VANADATE (PYRO)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rubidium vanadate (pyro) is a compound composed of rubidium, vanadium, and oxygen It is a member of the vanadate family, which includes various compounds containing the vanadate ion (VO₄³⁻)
Preparation Methods
Rubidium vanadate (pyro) can be synthesized through several methods. One common method involves the solid-state reaction of rubidium carbonate (Rb₂CO₃) and vanadium pentoxide (V₂O₅) at high temperatures. The reaction typically occurs at temperatures around 700-800°C, resulting in the formation of rubidium vanadate (pyro) along with the release of carbon dioxide (CO₂) gas .
Another method involves the use of a hydrothermal synthesis approach, where rubidium hydroxide (RbOH) and vanadium pentoxide (V₂O₅) are reacted in an aqueous solution under high pressure and temperature conditions. This method allows for better control over the crystal structure and morphology of the resulting rubidium vanadate (pyro) crystals .
Chemical Reactions Analysis
Rubidium vanadate (pyro) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, rubidium vanadate (pyro) can react with oxidizing agents such as hydrogen peroxide (H₂O₂) to form higher oxidation state vanadates. In reduction reactions, it can be reduced by reducing agents like sodium borohydride (NaBH₄) to form lower oxidation state vanadates .
Substitution reactions involve the replacement of rubidium ions with other cations, such as potassium or cesium, resulting in the formation of mixed vanadates. These reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions .
Scientific Research Applications
Rubidium vanadate (pyro) has several scientific research applications due to its unique properties. In materials science, it is used as a phosphor material in luminescent devices, such as light-emitting diodes (LEDs) and display screens. Its luminescent properties make it suitable for applications in optoelectronics and photonics .
In chemistry, rubidium vanadate (pyro) is studied for its catalytic properties. It can act as a catalyst in various chemical reactions, including oxidation and reduction reactions. Its ability to undergo multiple oxidation states makes it a versatile catalyst for different chemical processes .
In biology and medicine, rubidium vanadate (pyro) is investigated for its potential use in imaging and diagnostic applications. Its luminescent properties can be utilized in bioimaging techniques to visualize biological structures and processes .
Mechanism of Action
The mechanism of action of rubidium vanadate (pyro) is primarily based on its ability to undergo redox reactions and interact with various molecular targets. In catalytic applications, it can facilitate electron transfer processes, leading to the oxidation or reduction of substrates. The vanadate ion (VO₄³⁻) can act as an electron acceptor or donor, depending on the reaction conditions .
In luminescent applications, the mechanism involves the absorption of light energy by the vanadate ion, followed by the emission of light at specific wavelengths. This process is influenced by the crystal structure and composition of the rubidium vanadate (pyro) material .
Comparison with Similar Compounds
Rubidium vanadate (pyro) can be compared with other similar compounds, such as potassium vanadate (pyro) and cesium vanadate (pyro). These compounds share similar chemical structures and properties but differ in their cationic components. For example, potassium vanadate (pyro) contains potassium ions (K⁺) instead of rubidium ions (Rb⁺), while cesium vanadate (pyro) contains cesium ions (Cs⁺) .
The uniqueness of rubidium vanadate (pyro) lies in its specific luminescent properties and its ability to form stable crystal structures. The choice of cation can influence the overall properties of the vanadate compound, including its luminescence, stability, and reactivity .
Properties
CAS No. |
13597-61-0 |
|---|---|
Molecular Formula |
O6Rb4V2 |
Molecular Weight |
539.75 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3R,5S,6S,7R,8S,9R,12R,13S,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-[(2R,4S,5S,6S)-4-methoxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] propanoate](/img/structure/B1143716.png)
